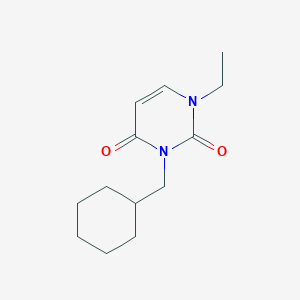
1-(3-chlorobenzoyl)-N-methylpiperidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzoyl)-N-methylpiperidine-2-carboxamide, commonly known as CPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. CPCA is a synthetic compound that belongs to the piperidine family of compounds and is used in various scientific studies as a selective inhibitor of the dopamine transporter.
Mécanisme D'action
CPCA works by binding to the dopamine transporter and blocking its activity. This results in an increase in the concentration of dopamine in the synaptic cleft, which can lead to changes in neuronal activity and behavior. CPCA has been shown to selectively inhibit the dopamine transporter, with little to no effect on other monoamine transporters such as the serotonin transporter.
Biochemical and Physiological Effects:
CPCA has been shown to have a number of biochemical and physiological effects. In animal studies, CPCA has been shown to increase locomotor activity and induce stereotypy, which are behaviors associated with increased dopamine release. CPCA has also been shown to increase dopamine release in the nucleus accumbens, a brain region associated with reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
CPCA has a number of advantages for use in lab experiments. It is a selective inhibitor of the dopamine transporter, which allows for the specific study of dopamine signaling in the brain. CPCA is also relatively easy to synthesize, which makes it readily available for use in research. However, there are also some limitations to the use of CPCA. It has a relatively short half-life in vivo, which can make it difficult to study long-term effects. Additionally, CPCA can have off-target effects on other proteins, which can complicate data interpretation.
Orientations Futures
There are a number of future directions for research involving CPCA. One area of interest is the role of the dopamine transporter in various neurological and psychiatric disorders, such as Parkinson's disease and addiction. CPCA could be used as a tool to study the effects of dopamine transporter dysfunction in these conditions. Additionally, there is interest in developing more selective and long-lasting dopamine transporter inhibitors for use in the treatment of these disorders. CPCA could serve as a starting point for the development of these compounds.
Méthodes De Synthèse
CPCA can be synthesized using a variety of methods, including the reaction of 3-chlorobenzoyl chloride with N-methylpiperidine-2-carboxamide in the presence of a base such as triethylamine. This reaction results in the formation of CPCA as a white crystalline solid.
Applications De Recherche Scientifique
CPCA has been widely used in scientific research as a tool to study the dopamine transporter. The dopamine transporter is a protein that is responsible for the reuptake of dopamine from the synaptic cleft, which is important for regulating dopamine levels in the brain. CPCA is a selective inhibitor of the dopamine transporter, which means that it can block the reuptake of dopamine and increase the concentration of dopamine in the synaptic cleft. This makes CPCA a valuable tool for studying the role of the dopamine transporter in various physiological and pathological conditions.
Propriétés
IUPAC Name |
1-(3-chlorobenzoyl)-N-methylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-16-13(18)12-7-2-3-8-17(12)14(19)10-5-4-6-11(15)9-10/h4-6,9,12H,2-3,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGUAPBSNQBKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCCN1C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7558461.png)


![2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7558490.png)



![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)





![N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7558555.png)